molecular formula C19H17FN2O4S B2547245 7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034204-54-9

7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No. B2547245
CAS RN: 2034204-54-9
M. Wt: 388.41
InChI Key: YRPZDCDSHWIQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a useful research compound. Its molecular formula is C19H17FN2O4S and its molecular weight is 388.41. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Boronic Acid Derivatives in Organic Synthesis

Boronic acid pinacol ester compounds serve as crucial intermediates in organic synthesis. They find applications in carbon-carbon coupling and carbon heterocoupling reactions. Due to their unique structure, these compounds exhibit significant biological activity and pharmacological effects. In cancer treatment, they are used in boron neutron capture therapy and as feedback control drug transport polymers .

Triple-Acting PPAR Agonist

The compound 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ. Its EC50 values for these receptors are 0.029 µM, 0.013 µM, and 0.029 µM, respectively. This profile makes it a promising candidate for therapeutic applications .

Fluorine-Containing Drugs

Fluorine-containing compounds are widely used in medicine. Among the top 200 globally sold drugs, 29 are fluorine-containing drugs approved by the FDA. The strong electronegativity of fluorine enhances affinity to carbon, resulting in high biological activity, stability, and drug resistance. These properties make fluorine-containing drugs valuable in pharmaceutical research .

Amide Local Anesthetics and Cancer Treatment

Amide local anesthetics have applications in clinical cancer surgery. In vivo studies and clinical data suggest that using amide local anesthetics may benefit cancer treatment. Their potential application in cancer therapy makes them an interesting area of research .

Synthesis of 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide

A novel method for preparing 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide involves synthesizing the intermediate 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride without using highly corrosive and dangerous reagents. This approach offers a safer route for obtaining the target compound .

Suzuki Reaction and Arylboronic Acid Applications

Arylboronic acids, including the title compound, are essential nucleophiles in the Suzuki reaction. Their stability, ease of availability, and wide range of applications make them valuable in organic synthesis. Researchers explore their use in diverse contexts, from drug discovery to materials science .

properties

IUPAC Name

7-fluoro-4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-13-21-18(12-26-13)14-2-5-17(6-3-14)27(23,24)22-8-9-25-19-7-4-16(20)10-15(19)11-22/h2-7,10,12H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPZDCDSHWIQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCOC4=C(C3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

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